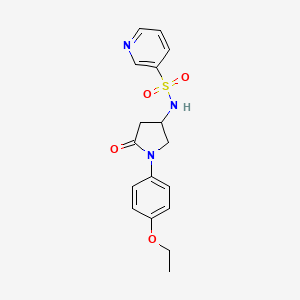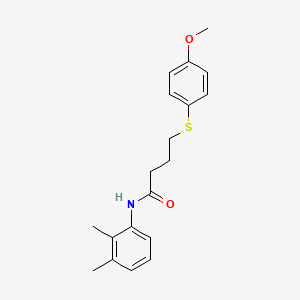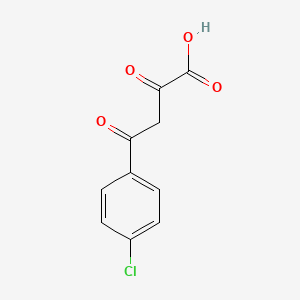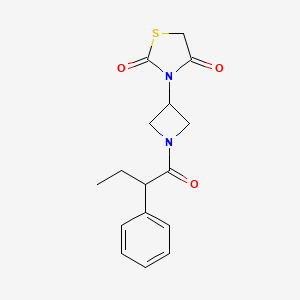
3,5-dimethyl-4-(oxolan-3-yl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-4-(oxolan-3-yl)-1H-pyrazole, also known as DMO, is a pyrazole derivative that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized and studied for its potential use in various fields, including medicine and agriculture.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and Metal Complex Formation : 3,5-dimethyl-4-(oxolan-3-yl)-1H-pyrazole has been utilized in the synthesis of metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands. These complexes have been characterized by various techniques including X-ray diffraction methods, diffusion NMR studies, and theoretical calculations (Guerrero et al., 2008).
Structural Analysis : The structure and performance of this compound have been analyzed using techniques like infrared, nuclear magnetic resonance, and gas chromatography-mass spectrometry. These analyses are crucial for accurate structure characterization and performance evaluation (Ding, 2009).
Catalytic Applications : Pyrazole-based ligands, including this compound, have been studied for their catalytic activities. For instance, their role in the oxidation of catechol to o-quinone using copper complexes highlights the potential of these compounds in catalytic processes (Bouroumane et al., 2021).
Fluorescence and Photophysical Properties
Photophysical Investigation : Newly synthesized compounds containing this compound have been studied for their photophysical properties. The investigation includes absorption and fluorescence spectroscopy to understand the impact of solvent polarity and the behavior of these compounds as fluorescent chemosensors for metal ion detection (Asiri et al., 2019).
Fluorescence Properties in Organic Synthesis : The fluorescence properties of pyrazole-based 1,3,4-oxadiazole derivatives have been explored. These studies provide insights into the optimization of pyrazole-based compounds with excellent fluorescence properties (Qi et al., 2015).
Biological Activity and Pharmacological Exploration
Antimicrobial and Antioxidant Properties : Some derivatives of this compound have shown promising results in antimicrobial and antioxidant activities. The synthesis of these compounds and their biological activity evaluations contribute to the understanding of their potential in pharmacological applications (Zaki et al., 2016).
Catalytic and Biological Applications : The study of pyrazole-based ligands in catalytic processes and their biological activities, such as anticancer properties, is significant. This research helps in developing new compounds with dual catalytic and biological functions (Bustos et al., 2018).
Propiedades
IUPAC Name |
3,5-dimethyl-4-(oxolan-3-yl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-6-9(7(2)11-10-6)8-3-4-12-5-8/h8H,3-5H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDWHYHZFLPVSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B2856820.png)

![7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)

![7-chloro-N-o-tolylthiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B2856830.png)
![Tert-butyl N-(4-oxo-1,8-dioxaspiro[4.5]decan-3-yl)carbamate](/img/structure/B2856831.png)
![2-Mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B2856833.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B2856835.png)
![Methyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2856836.png)

![9-cyclohexyl-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2856840.png)
![(2Z)-2-[(3-chloro-6-hydroxy-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B2856842.png)
